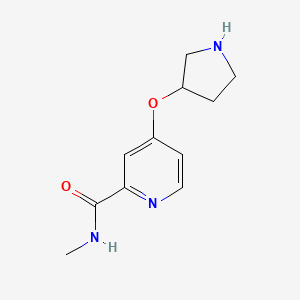

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-methyl-4-pyrrolidin-3-yloxypyridine-2-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-12-11(15)10-6-8(3-5-14-10)16-9-2-4-13-7-9/h3,5-6,9,13H,2,4,7H2,1H3,(H,12,15) |

InChI Key |

MMDINOXGINJQOX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline Derivatives

For compounds like N-methyl-(quinolin-4-yl) derivatives, synthesis often involves multiple steps, including acylation, cyclization, and alkylation reactions. For example, the synthesis of quinoline derivatives typically starts with the preparation of 2-aminoarylethanones, which undergo acylation to form amides. These amides are then subjected to cyclization reactions, such as the Camps cyclization, to yield quinolinones. Finally, these quinolinones can be chemoselectively O-alkylated to produce the desired ligands.

Synthesis of Pyridine Derivatives

Pyridine derivatives, such as pyridine-2-carboxamides, can be synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with amines. This process typically involves activation of the carboxylic acid group, followed by coupling with the desired amine.

N-Functionalization and Alkylation

N-functionalization of amines is a common step in synthesizing complex molecules. This can involve deprotection of protected amines (e.g., Boc-deprotection), followed by acylation or sulfonylation reactions. Alkylation reactions, such as reductive alkylation, can also be used to introduce alkyl groups onto nitrogen atoms.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and pyrrolidine moiety undergo selective oxidation under controlled conditions:

-

Pyridine Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives at the pyridine nitrogen.

-

Pyrrolidine Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the pyrrolidine ring to a γ-lactam structure via C–N bond cleavage.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine N-oxidation | 30% H₂O₂, AcOH | N-Oxide derivative | 65–72 | |

| Pyrrolidine oxidation | KMnO₄, H₂O, Δ | γ-Lactam-functionalized pyridine carboxamide | 48 |

Reduction Reactions

The compound’s unsaturated bonds and heterocycles participate in reduction:

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to form a piperidine derivative .

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine (–CH₂NH₂) .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) cleaves the carboxamide to a carboxylic acid .

-

Basic Hydrolysis : NaOH (2M) yields the corresponding sodium carboxylate .

Substitution Reactions

The pyrrolidin-3-yloxy group participates in nucleophilic substitutions:

-

Ether Cleavage : HBr (48%) cleaves the ether linkage to form 4-hydroxypyridine-2-carboxamide.

-

Pyrrolidine Functionalization : Alkylation at the pyrrolidine nitrogen using methyl iodide (CH₃I) yields quaternary ammonium salts .

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Ether cleavage | 48% HBr, Δ | 4-Hydroxypyridine-2-carboxamide | Quantitative yield | |

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidinium derivative | Steric hindrance observed |

Salt Formation

The tertiary amine in the pyrrolidine ring forms stable salts with acids:

-

Dihydrochloride Salt : Reaction with HCl gas in ethanol produces the water-soluble dihydrochloride salt .

| Salt Type | Conditions | Solubility (mg/mL) | Application | Reference |

|---|---|---|---|---|

| Dihydrochloride | HCl (g), EtOH, 0°C | 12.5 (H₂O) | Pharmaceutical formulations |

Photochemical Reactions

UV irradiation (254 nm) induces C–O bond cleavage in the pyrrolidinyl ether group, generating radical intermediates that dimerize or react with scavengers like TEMPO.

Key Structural Insights Influencing Reactivity

-

Pyridine Ring : Electron-withdrawing carboxamide group directs electrophilic substitutions to the 3- and 5-positions .

-

Pyrrolidinyl Ether : Steric bulk of the pyrrolidine ring slows nucleophilic attacks at the ether oxygen.

-

Carboxamide Group : Resonance stabilization reduces reactivity toward electrophiles but enhances susceptibility to hydrolysis .

Scientific Research Applications

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations: Pyrrolidine vs. Piperidine

Compound A : N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride (CID: 62347617)

- Key Difference : Piperidine (6-membered ring) replaces pyrrolidine (5-membered).

- Basicity: Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting protonation states under physiological conditions . Collision Cross-Section (CCS): Predicted CCS for the piperidine analog’s [M+H]+ ion is 154.5 Ų, suggesting a compact conformation compared to bulkier analogs .

Compound B: N-Methyl-4-(4-aminophenoxy)pyridine-2-carboxamide (CAS: 284462-37-9)

- Key Difference: Aromatic 4-aminophenoxy group replaces pyrrolidin-3-yloxy.

- Impact: Hydrophobicity: The aromatic phenoxy group increases lipophilicity (clogP ~1.5 vs. Electron Density: The electron-rich aminophenoxy group may engage in π-π stacking or hydrogen bonding with target proteins.

Substituent Modifications on the Heterocyclic Ring

Compound C : N-Methyl-4-(3,3,4,4-tetramethylborolan-1-yl)pyridine-2-carboxamide (CAS: 2279124-52-4)

- Key Difference : Boronic ester group replaces pyrrolidin-3-yloxy.

- Impact :

Compound D : (2S,4S)-N-cyclopropyl-4-(pyridin-3-yloxy)pyrrolidine-2-carboxamide (SY096060)

- Key Difference : Cyclopropylamide substituent replaces the methyl group on the carboxamide.

Salt Forms and Physicochemical Properties

| Compound | Salt Form | Molecular Formula | Molecular Weight | Predicted CCS ([M+H]+ Ų) | Key Feature |

|---|---|---|---|---|---|

| Target Compound | Dihydrochloride | C12H16N3O2·2HCl | 295.2 (salt) | N/A | Pyrrolidine ring, high solubility |

| Compound A (Piperidine) | Dihydrochloride | C12H17N3O2·2HCl | 309.2 (salt) | 154.5 | Larger ring, higher basicity |

| Compound B (Aminophenoxy) | Free base | C14H15N3O2 | 257.3 | N/A | Aromatic substituent, lipophilic |

Data sources:

Biological Activity

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to a class of pyridine derivatives that are known for their ability to interact with various biological targets. Its structural features facilitate binding to proteins and enzymes, influencing their activity and potentially leading to therapeutic applications. The compound's synthesis typically involves multiple steps, emphasizing the importance of its chemical structure in determining biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate key signaling pathways by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that this compound significantly reduced mRNA expression levels of these enzymes compared to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored through its inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target implicated in cancer cell metabolism. Inhibition of NAMPT can impair tumor cell growth, positioning this compound as a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Binding : The compound's ability to bind effectively to various proteins allows it to modulate their activity, influencing cellular signaling pathways.

- Enzyme Inhibition : By inhibiting enzymes like NAMPT and COX-2, the compound can alter metabolic processes and reduce inflammation.

Case Studies

Several studies have investigated the biological effects of similar pyridine derivatives:

- In Vitro Studies : A study demonstrated that derivatives with structural similarities showed significant cytotoxicity against ovarian cancer cells while exhibiting minimal toxicity towards non-cancerous cells .

- In Vivo Pharmacokinetics : Research on related compounds indicated favorable pharmacokinetic profiles, with high bioavailability and metabolic stability observed in animal models .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other pyrrolo[3,4-c]pyridine derivatives:

| Activity | This compound | Related Pyrrolo Derivatives |

|---|---|---|

| Anti-inflammatory | Significant reduction in iNOS and COX-2 expression | Strong anti-inflammatory effects |

| Antidiabetic | Potentially enhances insulin sensitivity | Proven glucose uptake stimulation |

| Anticancer | NAMPT inhibition; cytotoxicity against cancer cells | Various derivatives show cytotoxicity |

Q & A

Basic: What are the recommended synthetic routes for N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling pyridine-2-carboxamide precursors with pyrrolidin-3-yloxy substituents. A common approach includes:

- Step 1: Reacting 4-hydroxypyridine-2-carboxamide with a protected pyrrolidin-3-ol derivative under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage.

- Step 2: Deprotection of the pyrrolidine ring using acidic or catalytic hydrogenation conditions.

- Optimization: Yield improvements (≥70%) are achieved by controlling solvent polarity (e.g., THF or DMF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 278.1502) and detects impurities .

- X-ray Crystallography (via SHELX): Resolves absolute stereochemistry and crystal packing, critical for polymorph identification .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound?

Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological strategies include:

- Pharmacokinetic Profiling: Assess plasma half-life (t₁/₂) and clearance rates using LC-MS/MS.

- Metabolite Identification: Incubate the compound with liver microsomes (human/rodent) to identify unstable motifs (e.g., ester hydrolysis).

- Formulation Adjustments: Use liposomal encapsulation or prodrug strategies to enhance in vivo exposure .

Advanced: What strategies are employed to determine the polymorphic forms of this compound, and how do they influence pharmacological properties?

Answer:

- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol/water mixtures) under varied temperatures (4–60°C) to isolate forms.

- Characterization:

- DSC/TGA identifies thermal stability differences (ΔHfusion values).

- PXRD distinguishes lattice arrangements (e.g., Form I vs. Form II).

- Impact: Polymorphs may alter solubility (e.g., Form I: 2.1 mg/mL vs. Form II: 5.8 mg/mL in PBS) and bioavailability .

Basic: What purification methods are suitable for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography: Use gradient elution (hexane → ethyl acetate) on silica gel (40–63 μm).

- Recrystallization: Ethanol/water (7:3 v/v) at −20°C yields high-purity crystals (>98% by HPLC).

- SCX Chromatography: Retains basic impurities (e.g., unreacted pyrrolidine) via cation exchange .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyridine-2-carboxamide derivatives?

Answer:

- Substituent Variation: Synthesize analogs with modified pyrrolidine substituents (e.g., fluorination at C3) or pyridine ring substitutions (e.g., Cl, CF₃).

- Bioactivity Assays: Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Computational Modeling: Dock analogs into target binding pockets (e.g., AutoDock Vina) to predict affinity trends .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to potential dust/aerosol formation.

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What in silico methods are recommended for predicting the metabolic stability of this compound derivatives?

Answer:

- CYP450 Metabolism Prediction: Use Schrödinger’s MetaSite or StarDrop to identify vulnerable sites (e.g., pyrrolidine N-oxidation).

- QSAR Models: Train models on datasets of known half-lives to prioritize stable analogs.

- MD Simulations: Simulate liver microsome interactions (GROMACS) to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.